Ethyl 7-(methylamino)heptanoate HCl
CAS No.:
Cat. No.: VC13751782
Molecular Formula: C10H22ClNO2
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H22ClNO2 |
---|---|
Molecular Weight | 223.74 g/mol |
IUPAC Name | ethyl 7-(methylamino)heptanoate;hydrochloride |
Standard InChI | InChI=1S/C10H21NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9-11-2;/h11H,3-9H2,1-2H3;1H |
Standard InChI Key | IJNCYGMCMAAYIH-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCCNC.Cl |
Canonical SMILES | CCOC(=O)CCCCCCNC.Cl |
Introduction
Chemical Identification and Properties
Ethyl 7-(methylamino)heptanoate HCl is characterized by the following structural and physicochemical attributes:
The compound exists as a colorless oil or crystalline solid, depending on purification methods. Its hydrochloride form enhances stability and solubility in polar solvents, making it suitable for further derivatization.
Code | Phrase | Category |
---|---|---|
P101 | If medical advice is needed, have product container or label at hand. | General |
P102 | Keep out of reach of children. | General |
P103 | Read label before use. | General |
P201 | Obtain special instructions before use. | Prevention |
P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | Prevention |
P223 | Keep away from any possible contact with water (violent reaction risk). | Prevention |
P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention |
Response Measures:
Code | Phrase | Application |
---|---|---|
P301 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | First Aid |
P302 | IF ON SKIN: Wash with plenty of soap and water. | First Aid |
P305 | IF IN EYES: Rinse cautiously with water for several minutes. | First Aid |
P304 | IF INHALED: Remove victim to fresh air and keep at rest. | First Aid |
The compound is hazardous to aquatic life (P391) .
Synthesis and Applications
Role in Pharmacological Synthesis
Ethyl 7-(methylamino)heptanoate HCl serves as a precursor in constructing complex therapeutic agents:
PROTAC Design for KDM5 Inhibition
In recent studies, this compound was used to synthesize PROTACs (proteolysis-targeting chimeras) targeting lysine demethylase 5 (KDM5), implicated in neurological disorders. Key steps include:
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Intermediate Formation: Reaction with methyl 7-oxoheptanoate and NaBH(OAc)₃ to generate methylamino intermediates .
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Linker Integration: Coupling with epigenetic modulators to create bifunctional molecules that degrade KDM5A protein .
Example Workflow:
Step | Reaction | Product | Yield |
---|---|---|---|
1 | Reduction of 7-oxoheptanoate with NaBH(OAc)₃ | Methylamino intermediate 7a | 26% |
2 | Hydrolysis to carboxylic acid | 10 | ~98% |
3 | Amide coupling with melatonin derivatives | Final PROTAC candidate 11 | N/A |
These PROTACs demonstrated enhanced neurite outgrowth in neuroblastoma cells .
Melatonin-Tamoxifen Conjugates
Ethyl 7-(methylamino)heptanoate HCl is a key building block for designing dual-action anticancer agents. For example, compound 9 (ethyl (Z)-7-((2-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl)-(methyl)amino)heptanoate) was synthesized via:
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Alkylation: Introduction of diphenylbutenyl groups.
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Hydrolysis: Conversion to carboxylic acid 10.
Biological Activity of Conjugates:
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
4a | MCF-7 | 2.1 | Estrogen receptor antagonism + MT₁ agonism |
16a | MDA-MB-231 | N/A | Polymethylene spacer optimization |
Comparative Analysis with Related Compounds
Ethyl 7-Aminoheptanoate Hydrochloride (CID 12777411)
The methylamino group enhances lipophilicity, improving membrane permeability in drug candidates .
Environmental and Regulatory Considerations
Ethyl 7-(methylamino)heptanoate HCl is classified as hazardous to aquatic organisms (P391) . Proper disposal requires:
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